



Application Notes and Protocols for ZM241385d7 In Vivo Studies

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Compound of Interest		
Compound Name:	ZM241385-d7	
Cat. No.:	B12370401	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM241385 is a potent and highly selective non-xanthine antagonist of the adenosine A2A receptor.[1][2][3] It exhibits high affinity for the A2A receptor subtype, with significantly lower affinity for A1, A2B, and A3 receptors, making it a valuable tool for investigating the physiological and pathological roles of A2A receptor signaling.[2][3] **ZM241385-d7**, a deuterated variant of ZM241385, is often used as an internal standard in analytical studies, though for the purposes of in vivo functional experiments, its biological activity is considered equivalent to the non-deuterated form. These application notes provide a comprehensive overview of the in vivo use of ZM241385, with detailed protocols and data presentation to guide researchers in their experimental design.

Mechanism of Action

ZM241385 functions by competitively blocking the binding of adenosine to the A2A receptor.[4] The activation of A2A receptors, which are G-protein-coupled receptors, typically leads to an increase in intracellular cyclic AMP (cAMP) levels through the activation of adenylyl cyclase via a Gs protein.[5] In the central nervous system, particularly in the striatum, A2A receptors form heterodimers with dopamine D2 receptors, and their activation can negatively modulate D2 receptor function.[6] By antagonizing the A2A receptor, ZM241385 can potentiate dopamine-mediated responses, a mechanism that is being explored for the treatment of Parkinson's disease.[6][7]



Quantitative Data Summary

The following tables summarize the key quantitative data for ZM241385 based on various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Potency of ZM241385

Parameter	Species/System	Value	Reference
Ki (A2A)	Human A2AR in HEK- 293 cells	800 pM	
pIC50 (A2A)	Rat pheochromocytoma cells	9.52	[2][3]
pA2 (A2A)	Guinea-pig coronary artery	9.02 (vs. CGS21680)	[2][3]
Ki (A1)	Human A1R in CHO cells	255 nM	
pIC50 (A1)	Rat cerebral cortex	5.69	[2][3]
Ki (A2B)	Human A2BR in CHO cells	50 nM	
pA2 (A2B)	Guinea-pig aorta	7.06	[2][3]
Ki (A3)	Human A3R in HEK- 293 cells	>10 μM	
pIC50 (A3)	Rat A3R in CHO cells	3.82	[2][3]

Table 2: In Vivo Dosage and Administration of ZM241385



Animal Model	Administration Route	Dosage Range	Observed Effect	Reference
Rat (Spontaneously Hypertensive)	Oral (p.o.)	1-10 mg/kg	Attenuation of adenosine-induced hypotension	[8][9]
Rat	Intravenous (i.v.)	10 mg/kg	No inhibition of A3/A1 receptor agonist effects	[1]
Rat (Parkinson's Model)	Intraperitoneal (i.p.)	3.3 mg/kg/day	Improved motor function	[10]
Rat	Intravenous (i.v.)	1.5 mg/kg	Blockade of cardioprotective effects of adenosine agonists	[11]
Cat	Oral (p.o.)	3-10 mg/kg	Attenuation of adenosine-induced blood pressure responses	[8][9]
Dog	Intraduodenal	1-10 mg/kg	Attenuation of adenosine-induced vasodilation	[8][9]

Experimental Protocols In Vivo Study of ZM241385-d7 in a Rat Model of Haloperidol-Induced Catalepsy

This protocol describes a typical in vivo experiment to assess the anticataleptic effects of **ZM241385-d7** in rats, a common model for screening anti-Parkinsonian drugs.



1. Animals:

- Male Sprague-Dawley or Wistar rats (200-250 g).
- House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
- Allow at least one week of acclimatization before the experiment.
- 2. Materials:

ZM241385-d7

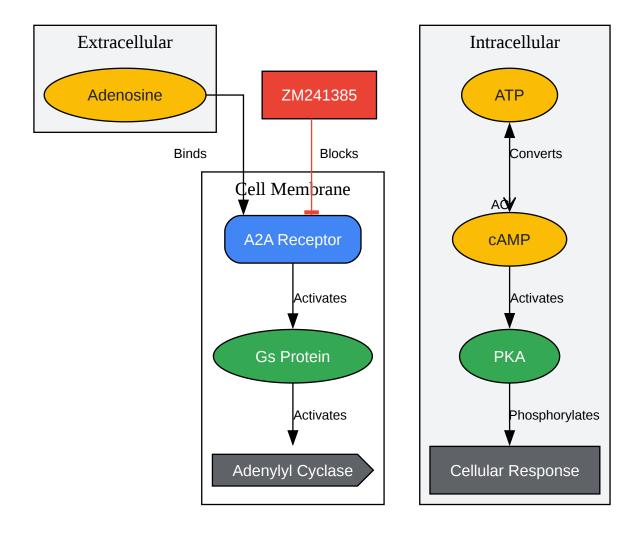
- Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
- Haloperidol solution (2 mg/mL in saline with a drop of glacial acetic acid, neutralized with NaOH).
- Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections.
- Catalepsy scoring apparatus (e.g., a horizontal bar raised 9 cm from the surface).
- 3. Experimental Procedure:
- Drug Preparation:
 - Prepare a stock solution of ZM241385-d7 in DMSO.
 - On the day of the experiment, dilute the stock solution with the remaining vehicle components to the desired final concentration (e.g., 1 mg/mL for a 3 mg/kg dose in a 3 mL/kg injection volume). Ensure the solution is clear and homogenous.
- · Animal Groups:
 - Divide the animals into at least four groups (n=8-10 per group):
 - Vehicle control + Saline
 - Vehicle control + Haloperidol



- ZM241385-d7 (e.g., 3 mg/kg) + Haloperidol
- Positive control (e.g., L-DOPA/carbidopa) + Haloperidol
- Drug Administration:
 - Administer ZM241385-d7 or the vehicle via i.p. injection.
 - 30 minutes after the ZM241385-d7/vehicle injection, administer haloperidol (1.5 mg/kg) or saline via s.c. injection.
- Catalepsy Assessment:
 - Assess catalepsy at 30, 60, 90, and 120 minutes after the haloperidol injection.
 - Gently place the rat's forepaws on the horizontal bar.
 - Measure the time (in seconds) the rat maintains this posture. A cut-off time of 180 seconds is typically used.
 - The observer should be blinded to the treatment groups.
- Data Analysis:
 - Record the latency to move for each animal at each time point.
 - Analyze the data using a two-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Bonferroni's or Tukey's) to compare between groups.
 - A p-value of <0.05 is generally considered statistically significant.

Mandatory Visualizations





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Caption: A2A receptor signaling pathway and inhibition by ZM241385.



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Caption: Experimental workflow for the in vivo catalepsy study.



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